molecular formula C8H9BrN2O B8400346 2-Bromo-6-(methylaminomethylcarbonyl)pyridine

2-Bromo-6-(methylaminomethylcarbonyl)pyridine

Cat. No. B8400346
M. Wt: 229.07 g/mol
InChI Key: AXJSJIYMLICEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(methylaminomethylcarbonyl)pyridine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C8H9BrN2O/c1-10-5-7(12)6-3-2-4-8(9)11-6/h2-4,10H,5H2,1H3

InChI Key

AXJSJIYMLICEMZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-dibromopyridine (3 g, 12.7 mmol) in a mixture of THF (8 mL), ether (16 mL), and hexane (8 mL) was added n-BuLi (7.94 mL, 12.7 mmol, 1.6 M in hexane) drop-by-drop at −78° C. over 5 min. After the mixture was stirred for 5 min, DMF (2.01 mL, 26.3 mmol) was slowly added dropwise to the mixture over 10 min at the same temperature. The reaction mixture was warmed to −50° C. and quenched with MeOH (15 mL). Then, NaBH4 (487 mg, 12.9 mmol) was added at room temperature. After addition of acetone (1.5 mL), the mixture was diluted with EtOAc (300 mL). The whole was washed with water (6 mL×3) and brine (6 mL) and dried over MgSO4. Solvent was evaporated and the residue was purified by column chromatography on silica gel eluted with 20% EtOAc in hexane to give 380 mg (13%) of 2-Bromo-6-(methylaminomethylcarbonyl)pyridine and 1.11 g (46%) of the oil 2-bromo-6-hydroxymethylpyridine. Bromo-6-(methylaminomethylcarbonyl)pyridine: 1H NMR (CDCl3) δ 7.53 (m, 1H, H-4), 7.38 (d, 1H, J=7.9 Hz), 7.28 (d, 1H, J=7.5 Hz), 5.14 (s, 2H, CH2), 2.12 (s,3H, Me); 13C NMR (CDCl3) δ 170.9 (CO), 157.7 (C-6), 142.1 (C-2), 139.5 (C-4), 127.7 (C-3), 120.9 (C-5), 66.4 (CH2), 21.3 (Me). Mass spectrum (ES+): m/e 230 (M++1). 2-bromo-6-hydroxymethylpyridine: 1H NMR (CDCl3) δ 7.56 (t, 1H, J=7.7 Hz), 7.46 (d, 1H, J=7.7 Hz), 7.37 (d, 1H, J=7.7 Hz), 4.85 (s, 2H, CH2); 13C NMR (CDCl3) δ 162.0 (C-6), 141.7 (C-2), 139.6 (C-4), 124.8 (C-3), 119.8 (C-5), 64.6 (CH2).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.01 mL
Type
reactant
Reaction Step Three
Name
Quantity
487 mg
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

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